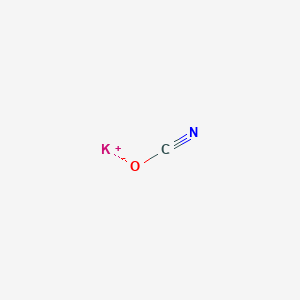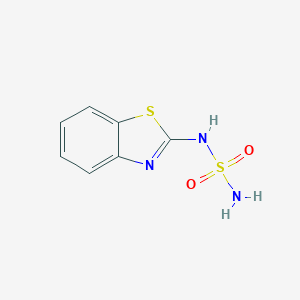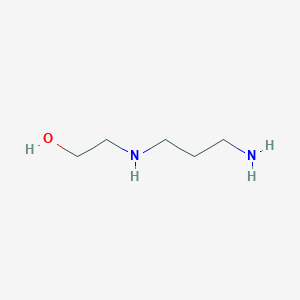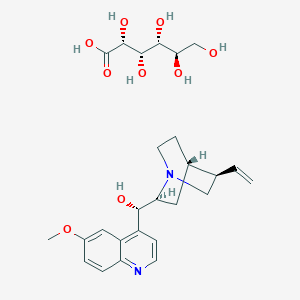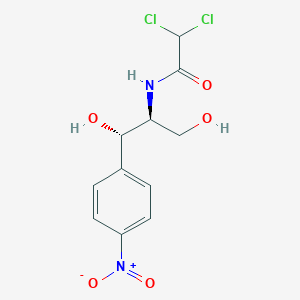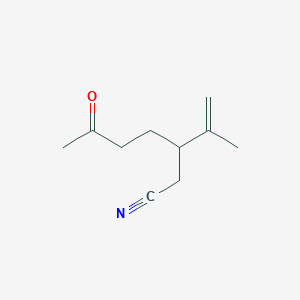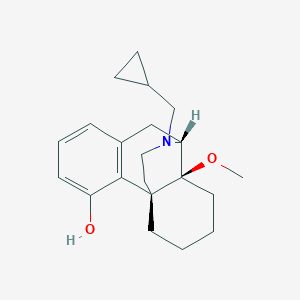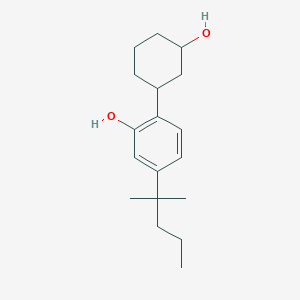
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol, also known as CP 55,940, is a synthetic cannabinoid compound that was first synthesized in the mid-1980s. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are located throughout the body and are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 binds to these receptors and activates them, leading to the various physiological effects observed.
Efectos Bioquímicos Y Fisiológicos
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models, as well as neuroprotective effects in models of neurodegenerative diseases. It has also been studied for its potential use in the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 in lab experiments is its potency as a cannabinoid receptor agonist. This allows for the effective activation of these receptors and the study of their downstream effects. However, one limitation is that the effects of 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 may not accurately reflect the effects of endogenous cannabinoids in the body.
Direcciones Futuras
There are several potential future directions for the study of 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, the development of more selective cannabinoid receptor agonists may lead to the development of more effective and targeted therapies.
Métodos De Síntesis
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 is typically synthesized using a multi-step process that involves the reaction of various chemical intermediates. The initial step involves the reaction of cyclohexanone with 2,4-dichlorobenzaldehyde to produce 3-(2,4-dichlorophenyl)-cyclohexanone. This intermediate is then reacted with 3-hydroxybenzylamine to produce 2-(3-hydroxycyclohexyl)-3-(2,4-dichlorophenyl)propanoic acid. The final step involves the reaction of this intermediate with 2-methylpentan-2-ol to produce 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940.
Aplicaciones Científicas De Investigación
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Propiedades
Número CAS |
132296-18-5 |
|---|---|
Nombre del producto |
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol |
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-(3-hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C18H28O2/c1-4-10-18(2,3)14-8-9-16(17(20)12-14)13-6-5-7-15(19)11-13/h8-9,12-13,15,19-20H,4-7,10-11H2,1-3H3 |
Clave InChI |
IOTMRAJKTMPIRD-DZGCQCFKSA-N |
SMILES isomérico |
CCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
SMILES canónico |
CCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)
